molecular formula C18H16ClFN6O B2689487 (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone CAS No. 1286697-34-4

(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone

Cat. No.: B2689487
CAS No.: 1286697-34-4
M. Wt: 386.82
InChI Key: XYJKBCABFJOHMC-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

  • Antibacterial Properties :

    • Piperazinyl oxazolidinone compounds, closely related to the compound , have been shown to possess significant antibacterial properties, particularly against gram-positive pathogens. These compounds have been explored for their potential in treating infections caused by resistant bacteria like methicillin-resistant Staphylococcus aureus (Tucker et al., 1998).
  • Antimicrobial and Antiproliferative Activities :

    • Research on novel heterocycles, including derivatives similar to the compound of interest, has demonstrated significant antimicrobial and anticancer activities. These compounds have shown promising results in inhibiting the growth of cancer cells and combating various microbial infections (Fahim et al., 2021).
  • Optical Properties and Material Applications :

    • Studies have focused on synthesizing derivatives with significant optical properties, such as large Stokes' shift and high quantum yields, which are useful in creating luminescent materials (Volpi et al., 2017).
  • Cancer Cell Targeting :

    • Certain conjugates structurally related to this compound have shown potential as activators of p53 in cervical cancer cells. These compounds have been investigated for their role in inducing apoptosis and arresting cell growth in cancer cells (Kamal et al., 2012).
  • Formulation Development for Poorly Soluble Compounds :

    • Research into developing formulations for poorly soluble compounds, similar to the compound , has been conducted to improve bioavailability and in vivo exposure. These studies are significant for early clinical and toxicological evaluations of new drugs (Burton et al., 2012).
  • Synthesis and Structural Analysis :

    • Detailed synthesis and structural exploration of related compounds have been conducted, providing insights into their potential biological activities and interactions. These studies often involve advanced techniques like X-ray diffraction and spectroscopy (Prasad et al., 2018).

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN6O/c19-13-2-1-3-14(20)17(13)18(27)25-8-6-24(7-9-25)15-10-16(23-11-22-15)26-5-4-21-12-26/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJKBCABFJOHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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